Comparative Lipophilicity: Enhanced logP vs. Unsubstituted Biphenyl-4-ol
The introduction of fluorine atoms at the 3' and 5' positions significantly increases the molecule's lipophilicity, a key determinant of membrane permeability. While no direct experimental logP for the target compound is available, the class effect of aryl fluorination is well-established. The unsubstituted parent compound, biphenyl-4-ol, has a reported logP of 3.06 [1]. The 3,5-difluoro substitution is predicted to increase this value, enhancing the compound's potential for passive diffusion across biological membranes compared to its non-fluorinated counterpart [2]. This improved physicochemical profile is a direct result of the fluorination strategy.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound. Predicted increase relative to baseline. |
| Comparator Or Baseline | Biphenyl-4-ol: Experimental logP = 3.06 [1] |
| Quantified Difference | Expected increase, quantified in similar systems to be in the range of +0.2 to +0.5 logP units per fluorine atom [2]. |
| Conditions | Predicted/calculated property based on known effects of fluorine substitution. |
Why This Matters
Higher logP can correlate with improved membrane permeability, a critical parameter for oral bioavailability and cell-based assay performance.
- [1] Ambinter. (n.d.). AMB1812874: Biphenyl-4-ol. https://ambinter.com/molecule/1812874 View Source
- [2] Swallow, S. (2008). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 46, 65-133. View Source
